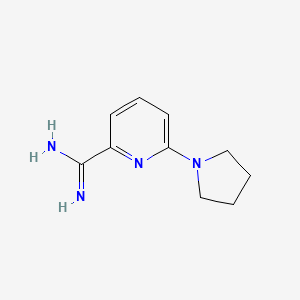
6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on the crystal structures of N′-aminopyridine-2-carboximidamide derivatives, including those with pyrrolidinyl groups, has shown that these molecules form specific patterns of intermolecular hydrogen bonding. These interactions lead to the formation of structured networks and chains within the crystal lattice, highlighting their potential in the design of molecular materials with defined properties (Francois Eya’ane Meva et al., 2017).
Pharmacological Tool Development
A derivative, identified as a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders, was developed through structure-based drug design. It has shown to elevate central cGMP levels in the brain and exhibit procognitive activity, demonstrating the chemical's utility in neuroscience research (P. Verhoest et al., 2012).
Coordination Chemistry and Material Science
Compounds structurally related to "6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide" have been used to chelate metals and create metallotectons, facilitating the engineering of hydrogen-bonded crystals. These materials are of interest for their potential applications in the development of coordination polymers with specific functionalities (A. Duong et al., 2011).
Antimicrobial and Antitubercular Activities
Novel 6-substituted (pyrrolidin-1-yl)-2(1H)-pyridinones have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These studies highlight the potential of pyrrolidinyl derivatives in the development of new antimicrobial agents (N. Patel et al., 2011).
Catalysis and Chemical Synthesis
The utility of pyrrolidin-1-yl derivatives in catalysis has been explored, with findings indicating their effectiveness in facilitating various chemical reactions. This includes novel methodologies for esterification processes, showcasing the role of such compounds in synthetic organic chemistry (S. Sano et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
6-pyrrolidin-1-ylpyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c11-10(12)8-4-3-5-9(13-8)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDZNSGGGBYWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



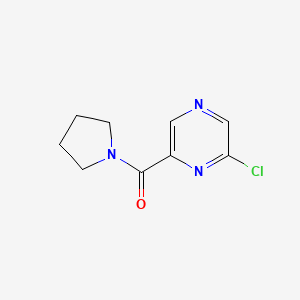
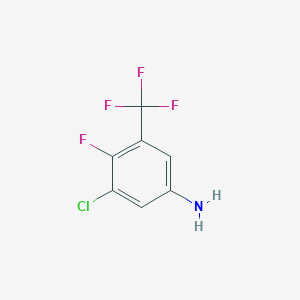
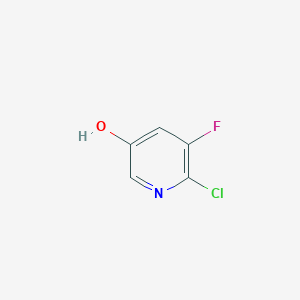
amine](/img/structure/B1490486.png)

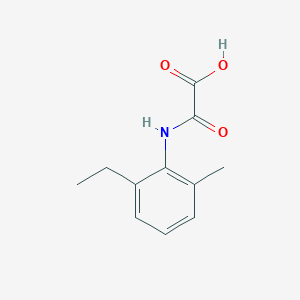
amine](/img/structure/B1490492.png)
![1-[(Diethylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1490493.png)
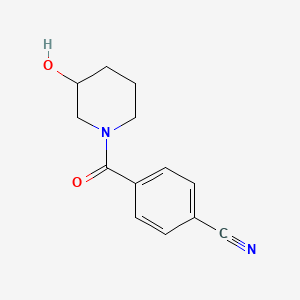
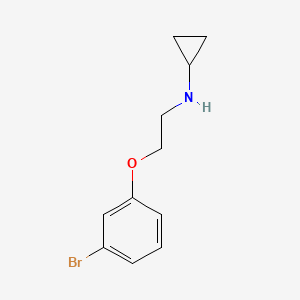
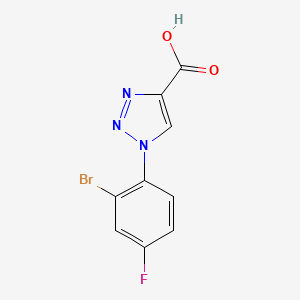
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1490499.png)
![(Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine](/img/structure/B1490500.png)
